

# Physical properties of 2-allylmalonic acid

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## Compound of Interest

Compound Name: **Allylmalonic acid**

Cat. No.: **B1215979**

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An In-depth Technical Guide to the Physical Properties of **2-Allylmalonic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **2-allylmalonic acid** (CAS 2583-25-7), a valuable building block in organic and medicinal chemistry. This document details quantitative physical data, experimental protocols for their determination, and logical workflows to aid in research and development applications.

## Core Physical and Chemical Properties

**2-Allylmalonic acid**, also known as 2-prop-2-enylpropanedioic acid, is a dicarboxylic acid featuring an allyl group substituent.<sup>[1]</sup> Its chemical structure and properties make it a versatile intermediate in various synthetic pathways.

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>8</sub> O <sub>4</sub>	[1][2]
Molecular Weight	144.13 g/mol	[1][2]
Appearance	Powder	[2]
Melting Point	102-105 °C	[1][2]
Boiling Point	335.9 °C at 760 mmHg 182.71 °C (rough estimate)	[1][2][3]
Density	1.1311 g/cm <sup>3</sup> (rough estimate)	[2][3]
pKa (Predicted)	2.85 ± 0.34	[2][3]
Refractive Index	1.4434 (estimate)	[2][3]
CAS Number	2583-25-7	[1][2]

## Experimental Protocols

Detailed methodologies for determining key physical properties are crucial for verifying substance purity and identity.

### Melting Point Determination

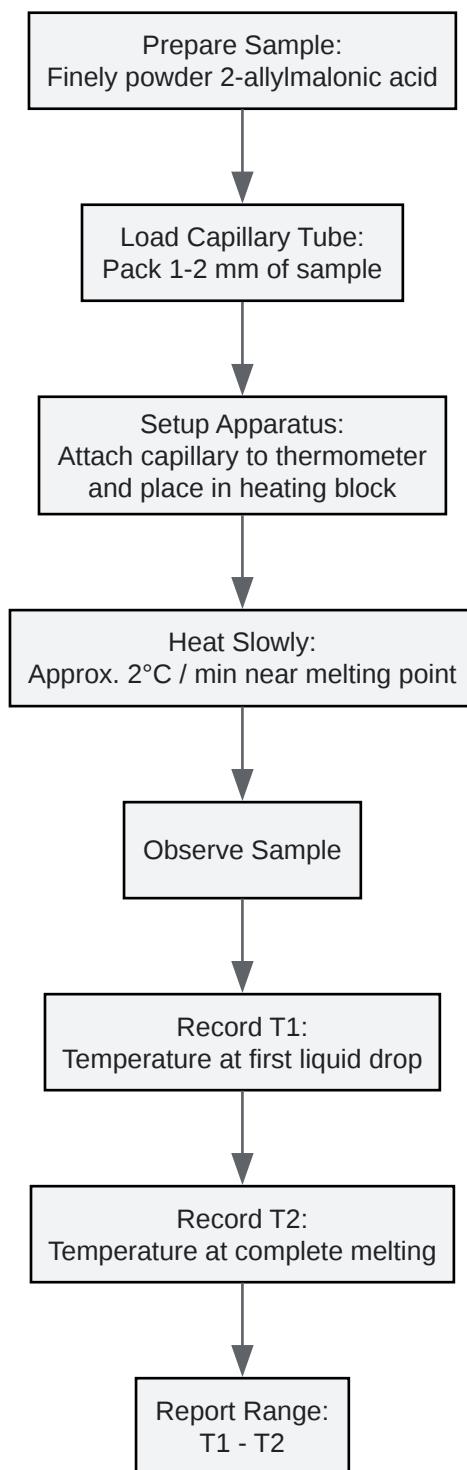
The melting point is a critical indicator of purity for a crystalline solid.[4] A sharp melting range typically signifies a pure compound, whereas impurities tend to depress and broaden the melting range.[4]

#### Protocol: Capillary Method

- **Sample Preparation:** A small amount of dry, finely powdered **2-allylmalonic acid** is placed on a clean surface.[5][6] The open end of a glass capillary tube is pushed into the powder to collect a sample.[5][7] The tube is then tapped gently on a hard surface to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[5][6][7]
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[5] This assembly is then placed in a heating bath (e.g.,

an oil bath or a metal block apparatus like a Mel-Temp).[4]

- Heating and Observation: The apparatus is heated slowly, at a rate of approximately 2°C per minute, especially when approaching the expected melting point.[4] The sample is observed closely.
- Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely melted (T2).[4][6] The melting point is reported as the range T1-T2.[4] For accuracy, at least two careful determinations should be performed.[4]



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Caption: Workflow for Melting Point Determination.

## pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a highly precise and common method for its determination.

[8][9]

#### Protocol: Potentiometric Titration

- System Calibration: The pH meter is calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[8]
- Sample Preparation: A solution of **2-allylmalonic acid** is prepared at a known concentration (e.g., 1 mM) in a suitable solvent, typically water.[8] To maintain constant ionic strength throughout the titration, an inert salt like 0.15 M potassium chloride is added.[8] The solution is purged with nitrogen to remove dissolved carbon dioxide.[8]
- Titration: The sample solution is placed in a reaction vessel with a magnetic stirrer.[8] A calibrated pH electrode is immersed in the solution.[8] A standard solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette.[8]
- Data Collection: After each addition of titrant, the solution is allowed to reach equilibrium, and the pH is recorded.[8] This process continues until the pH has passed the equivalence point(s) and stabilized at a high value (e.g., pH 12-12.5).[8]
- Data Analysis: The collected data (pH vs. volume of titrant added) is plotted to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point. This can be identified as the inflection point on the curve or more accurately by analyzing the first or second derivative of the plot.[9] For a dicarboxylic acid like **2-allylmalonic acid**, two equivalence points and thus two pKa values are expected.

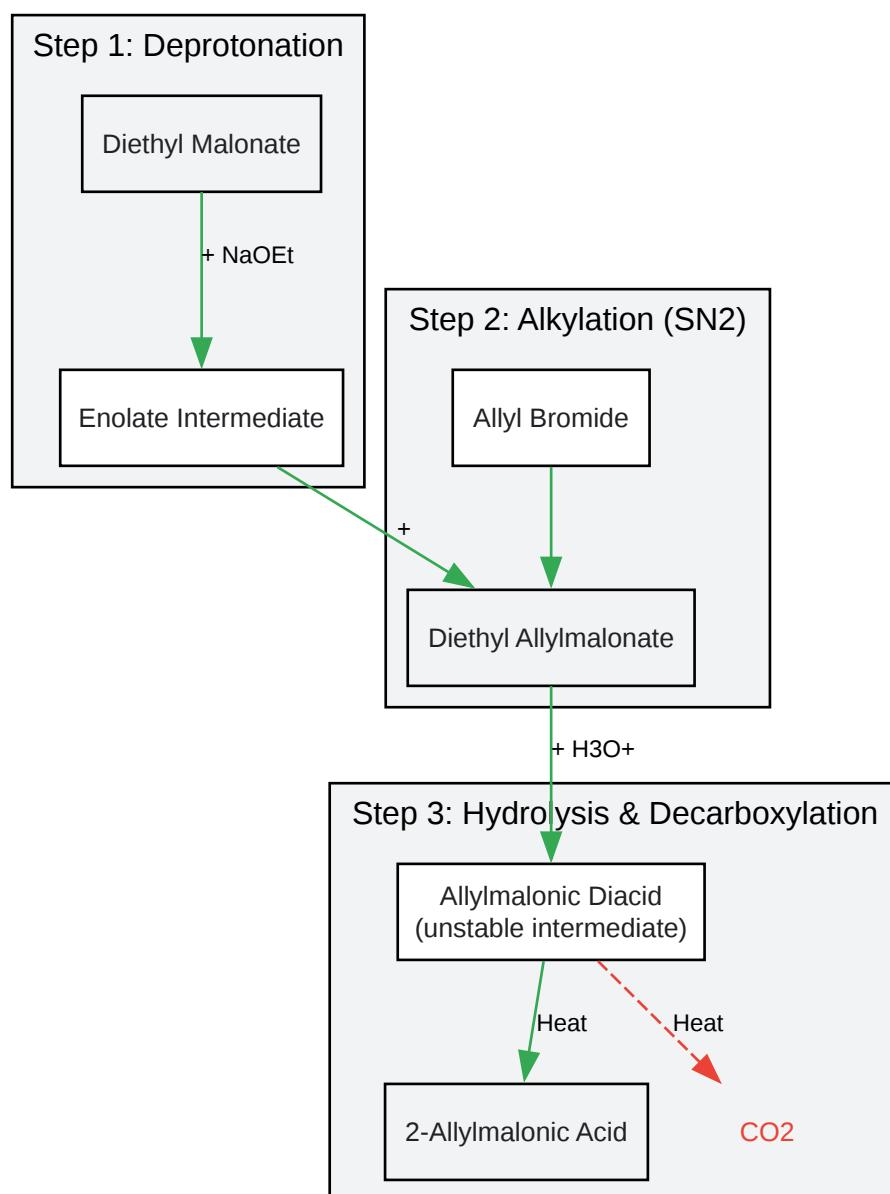
## Synthetic Pathway Visualization

**2-Allylmalonic acid** and its derivatives are commonly synthesized via the malonic ester synthesis, a versatile method for preparing substituted carboxylic acids.[10]

#### Malonic Ester Synthesis for **2-Allylmalonic Acid**

The process involves the alkylation of a malonic ester (e.g., diethyl malonate) followed by hydrolysis and decarboxylation.

- Deprotonation: A base, such as sodium ethoxide, removes the acidic  $\alpha$ -hydrogen from diethyl malonate to form a resonance-stabilized enolate.[10]
- Alkylation: The nucleophilic enolate attacks an alkyl halide (in this case, allyl bromide) in an  $S_N2$  reaction, forming diethyl allylmalonate.[10]
- Hydrolysis and Decarboxylation: The ester groups are hydrolyzed to carboxylic acids by treatment with aqueous acid (e.g.,  $H_3O^+$ ).[10] Upon heating, the resulting  $\beta$ -keto acid readily undergoes decarboxylation (loses  $CO_2$ ) to yield the final product, **2-allylmalonic acid**.[10]



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Caption: Synthesis of 2-Allylmalonic Acid via Malonic Ester Synthesis.

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